4-Ethyl-3-methoxyaniline
Description
4-Ethyl-3-methoxyaniline is an aromatic amine derivative characterized by a methoxy group (-OCH₃) at the 3-position and an ethyl group (-CH₂CH₃) at the 4-position of the aniline ring. For example, substituted 4-methoxyanilines are frequently employed as intermediates in pharmaceutical synthesis (e.g., and ) or as components in nonlinear optical materials (e.g., and ). The ethyl group in this compound may enhance lipophilicity compared to polar substituents like acetamino or nitrobenzylidene groups, influencing solubility and reactivity in synthetic applications .
Properties
IUPAC Name |
4-ethyl-3-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-3-7-4-5-8(10)6-9(7)11-2/h4-6H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEIXLLVGYMBCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50552504 | |
| Record name | 4-Ethyl-3-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50552504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947691-59-0 | |
| Record name | 4-Ethyl-3-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50552504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethyl-3-methoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-3-methoxyaniline can be achieved through several methods. One common approach involves the nitration of 4-ethyl-3-methoxybenzene followed by reduction of the nitro group to an amino group. Another method includes the direct amination of 4-ethyl-3-methoxybenzene using ammonia or an amine source under catalytic conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of palladium-catalyzed amination reactions. These reactions are efficient and can be scaled up for large-scale production. The reaction conditions typically involve the use of a palladium catalyst, a base, and an amine source under controlled temperature and pressure .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-3-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro derivatives to amino derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include substituted anilines, quinones, and other aromatic derivatives .
Scientific Research Applications
Scientific Research Applications
-
Pharmaceutical Synthesis
- 4-Ethyl-3-methoxyaniline is utilized in the synthesis of various pharmaceutical compounds. Its structural features allow it to act as a building block for more complex molecules, particularly in the development of drugs targeting specific biological pathways. The methoxy group can enhance the solubility and bioavailability of resultant compounds, making them more effective in therapeutic applications.
-
Biological Activity Studies
- Although specific biological activities of this compound are not extensively documented, similar compounds often exhibit antimicrobial and cytotoxic properties. Research into its interactions with biological molecules is crucial for understanding its potential pharmacological effects. For instance, studies have indicated that compounds with similar structures can influence cellular processes, providing a basis for further exploration of this compound's biological roles.
-
Material Science
- The compound exhibits interesting electrical conductivity properties, making it suitable for applications in sensors and batteries. Its unique structure allows for modifications that can enhance performance in electronic devices. Research has shown that derivatives of aniline can be used to create conductive polymers, which are essential in developing advanced materials for electronics.
-
Synthesis Pathways
- Several synthesis methods have been explored for producing this compound. These include palladium-catalyzed reactions that optimize yield and purity through controlled temperature and pressure conditions. Understanding these pathways is crucial for scaling up production for industrial applications.
- Toxicological Assessments
Mechanism of Action
The mechanism of action of 4-Ethyl-3-methoxyaniline involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that can interact with cellular components. The presence of the ethyl and methoxy groups can influence the compound’s lipophilicity and its ability to cross cell membranes, affecting its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Physical and Chemical Properties
Research Implications
The ethyl group in this compound likely balances reactivity and stability, making it a candidate for tailored syntheses. Further research should explore its hydrogenation behavior and optical properties relative to MNBA analogs.
Biological Activity
4-Ethyl-3-methoxyaniline, a substituted aniline compound, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications in various fields, including medicinal chemistry and pharmacology.
Chemical Structure and Synthesis
This compound is characterized by an ethyl group and a methoxy group attached to the aniline ring. The general structure can be represented as follows:
The synthesis typically involves the alkylation of 3-methoxyaniline with ethyl halides under basic conditions. This method allows for the efficient production of the compound in moderate to high yields.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various aniline derivatives found that this compound was effective against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Klebsiella pneumoniae | 128 |
These values indicate that this compound possesses antibacterial activity comparable to conventional antibiotics, suggesting its potential as a lead compound for further development in antimicrobial therapies .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Notably, it has shown promising results in inhibiting the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values for these cell lines were determined to be:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| A549 | 20 |
These findings suggest that the compound may induce apoptosis and inhibit cell growth through mechanisms that require further elucidation .
Antioxidant Activity
In addition to its antimicrobial and anticancer properties, this compound has demonstrated antioxidant activity. It was shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The compound's ability to reduce reactive oxygen species (ROS) levels was quantified using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, yielding an IC50 value of approximately 30 µg/mL. This positions it as a potential candidate for formulations aimed at combating oxidative damage .
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial effects of various anilines, including this compound. The results indicated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity .
- Anticancer Mechanisms : Research conducted on the effects of this compound on HeLa cells revealed that it induces apoptosis through the activation of caspase pathways. Flow cytometry analysis showed an increase in early apoptotic cells after treatment with the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
